![molecular formula C9H14N2O2 B13928621 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diazaspiro[45]decane-1,3-dione, 7-methyl- is a heterocyclic compound with the molecular formula C9H14N2O2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- typically involves a multi-step process. One common method involves the reaction of a suitable amine with a cyclic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol. Substitution reactions typically result in the formation of new spiro derivatives .
Aplicaciones Científicas De Investigación
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but with different substituents, leading to distinct chemical and biological properties.
2,8-Diazaspiro[4.5]decan-1-one: Another spiro compound with potential biological activities.
Uniqueness
2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl- stands out due to its unique combination of chemical stability and reactivity. Its spiro structure provides a rigid framework that can be functionalized in various ways, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
9-methyl-2,9-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C9H14N2O2/c1-11-4-2-3-9(6-11)5-7(12)10-8(9)13/h2-6H2,1H3,(H,10,12,13) |
Clave InChI |
LEZVBXDITHDULS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2(C1)CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


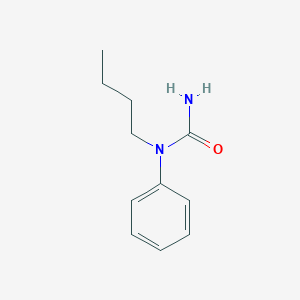
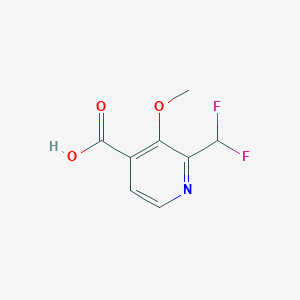
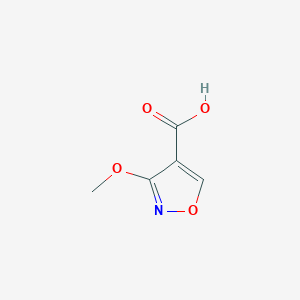
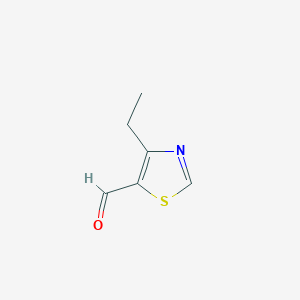

![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)
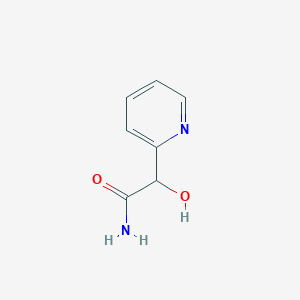
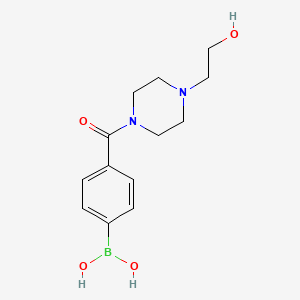
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)
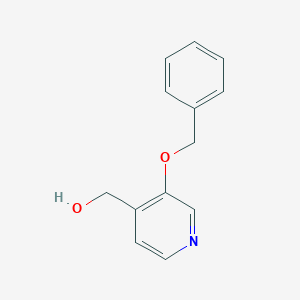
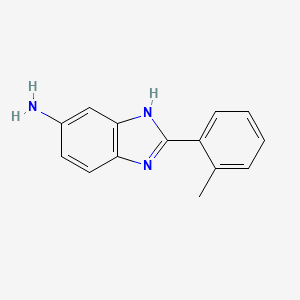
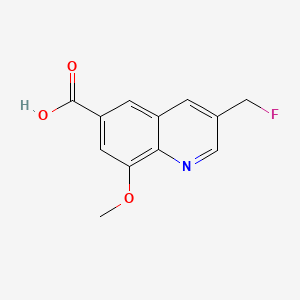
![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
